molecular formula C13H26N2O2 B13023412 tert-butyl (3R,5S)-3,5-diethylpiperazine-1-carboxylate

tert-butyl (3R,5S)-3,5-diethylpiperazine-1-carboxylate

Cat. No.: B13023412
M. Wt: 242.36 g/mol
InChI Key: XZTTYDZWKRHNEG-PHIMTYICSA-N
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Description

tert-Butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate (CAS: 129779-30-2) is a chiral piperazine derivative with a molecular weight of 214.3 g/mol. Its structure features a tert-butyl carbamate group at the 1-position and methyl substituents at the 3R and 5S positions of the piperazine ring . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and other bioactive molecules. It is typically stored at 2–8°C in solution form (e.g., 25 µL at 10 mM concentration) to ensure stability .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl (3S,5R)-3,5-diethylpiperazine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-6-10-8-15(9-11(7-2)14-10)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11+

InChI Key

XZTTYDZWKRHNEG-PHIMTYICSA-N

Isomeric SMILES

CC[C@H]1CN(C[C@H](N1)CC)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(CC(N1)CC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,5S)-3,5-diethylpiperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives as starting materials.

    Introduction of Diethyl Groups: The diethyl groups can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates in the presence of a base such as sodium hydride or potassium carbonate.

    tert-Butyl Protection: The tert-butyl group is often introduced using tert-butyl chloroformate or tert-butyl bromoacetate in the presence of a base.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes and biocatalytic methods to enhance yield and enantioselectivity. These methods often utilize immobilized enzymes or catalysts to facilitate the reactions under mild conditions, reducing the environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,5S)-3,5-diethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (3R,5S)-3,5-diethylpiperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Industrial Processes: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3R,5S)-3,5-diethylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate with analogous piperazine derivatives, highlighting structural variations, stereochemistry, and applications:

Compound Name CAS Number Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate 129779-30-2 3R-Me, 5S-Me Cis-configuration C₁₁H₂₂N₂O₂ 214.3 Chiral building block for drug discovery; used in kinase inhibitor synthesis .
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (racemic mixture) 438049-91-3 3-Me, 5-Me Racemic C₁₁H₂₂N₂O₂ 214.3 Intermediate for non-stereoselective reactions; lower cost due to lack of chiral resolution .
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate 163765-44-4 3R-Me, 5R-Me Trans-configuration C₁₁H₂₂N₂O₂ 214.3 Alternative stereoisomer; used in studies of stereochemical effects on receptor binding .
(S)-tert-Butyl 2-methylpiperazine-1-carboxylate hydrochloride 1017606-58-4 2S-Me S-configuration C₁₀H₂₁ClN₂O₂ 236.7 Salt form enhances solubility; employed in peptide-mimetic drug design .
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) Not provided Cyclohexyl-dibenzylamino group Cis-configuration C₃₄H₅₀N₄O₂ 546.8 Bulky substituents for targeted protein interactions; used in CNS drug candidates .

Key Structural and Functional Differences

Substituent Position and Chirality :

  • The (3R,5S)-dimethyl variant exhibits a cis stereochemistry, distinguishing it from the trans (3R,5R) isomer. This difference critically impacts its binding affinity in asymmetric catalysis or enzyme inhibition .
  • Compounds like (S)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride prioritize substituents at the 2-position, altering solubility and bioavailability .

Synthetic Flexibility :

  • The racemic 3,5-dimethyl derivative (CAS 438049-91-3) is synthesized without chiral resolution, reducing cost but limiting enantioselective applications .
  • Bulkier analogs (e.g., compound 284 from ) require multistep syntheses involving reductive amination and cyclohexyl group introduction .

Physicochemical Properties :

  • Hydrochloride salts (e.g., CAS 1017606-58-4) improve aqueous solubility, whereas the tert-butyl carbamate group in 129779-30-2 enhances lipophilicity for membrane penetration .

Biological Activity

Tert-butyl (3R,5S)-3,5-diethylpiperazine-1-carboxylate is a piperazine derivative with significant potential in medicinal chemistry. Characterized by its molecular formula C13H26N2O2C_{13}H_{26}N_{2}O_{2} and a molecular weight of 242.36 g/mol, this compound features a piperazine ring substituted with ethyl groups at the 3 and 5 positions, along with a tert-butyl group attached to the carboxylate moiety. The stereochemistry of the compound is specified as (3R,5S), which plays a crucial role in its biological activity and interaction with biological targets.

Chemical Structure and Properties

The unique structure of this compound allows for various interactions with biological systems. Its piperazine ring is a common scaffold in many pharmacologically active compounds, and the presence of ethyl groups may enhance its lipophilicity and receptor binding affinity.

PropertyValue
Molecular FormulaC13H26N2O2C_{13}H_{26}N_{2}O_{2}
Molecular Weight242.36 g/mol
Stereochemistry(3R,5S)

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Preliminary studies suggest that this compound may exhibit binding affinity towards specific targets relevant to therapeutic applications. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to quantify these interactions.

Potential Mechanisms

  • Receptor Binding : The compound may bind to neurotransmitter receptors or other signaling proteins, modulating their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

Biological Activity Studies

Research has indicated that this compound possesses various biological activities. Some key findings include:

  • Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated inhibitory effects on bacterial growth in vitro .
  • Antifungal Properties : Similar derivatives have been evaluated for antifungal activity, suggesting potential applications in treating fungal infections .
  • Urease Inhibition : Some piperazine derivatives have been identified as urease inhibitors, which could be beneficial in managing conditions like urinary tract infections .

Case Studies

Recent investigations into the biological activity of related compounds provide insights into the potential applications of this compound:

  • A study evaluated the antimicrobial effects of piperazine derivatives against various pathogens. The results indicated that certain modifications in the piperazine structure could enhance antibacterial efficacy .
  • Another research effort focused on the synthesis of novel piperazine-based compounds aimed at inhibiting multidrug-resistant bacterial strains. This highlights the relevance of structural modifications in developing effective antimicrobial agents .

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